molecular formula C9H7ClN2O B15292805 7-Chloro-3-methyl-1,8-naphthyridin-2(1H)-one

7-Chloro-3-methyl-1,8-naphthyridin-2(1H)-one

Cat. No.: B15292805
M. Wt: 194.62 g/mol
InChI Key: RPITWVZGAFWHPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-3-methyl-1,8-naphthyridin-2(1H)-one is a heterocyclic compound that belongs to the naphthyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3-methyl-1,8-naphthyridin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of 3-methyl-1,8-naphthyridine with a chlorinating agent such as thionyl chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming naphthyridine N-oxides.

    Reduction: Reduction reactions could lead to the formation of dihydro derivatives.

    Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could produce various substituted naphthyridines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-Chloro-3-methyl-1,8-naphthyridin-2(1H)-one would depend on its specific biological target. It might interact with enzymes or receptors, inhibiting or activating specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-1,8-naphthyridin-2(1H)-one
  • 3-Methyl-1,8-naphthyridin-2(1H)-one
  • 7-Bromo-3-methyl-1,8-naphthyridin-2(1H)-one

Uniqueness

7-Chloro-3-methyl-1,8-naphthyridin-2(1H)-one is unique due to the presence of both a chlorine atom and a methyl group, which can influence its reactivity and biological activity compared to other naphthyridine derivatives.

Properties

IUPAC Name

7-chloro-3-methyl-1H-1,8-naphthyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-5-4-6-2-3-7(10)11-8(6)12-9(5)13/h2-4H,1H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPITWVZGAFWHPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(NC1=O)N=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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